molecular formula C20H42O6 B12841317 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol CAS No. 66172-86-9

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Cat. No.: B12841317
CAS No.: 66172-86-9
M. Wt: 378.5 g/mol
InChI Key: PUJVHDGLFNDWDZ-UHFFFAOYSA-N
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Description

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is an organic compound characterized by a long polyether side chain. It is a colorless, odorless solid that is soluble in various organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the reaction of polyethylene glycol derivatives with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for reaction control and product isolation. Industrial production also focuses on minimizing waste and ensuring environmental safety .

Chemical Reactions Analysis

Types of Reactions

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyether chain allows it to interact with hydrophobic and hydrophilic regions of biological molecules, facilitating its role in drug delivery and membrane studies. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long polyether chain and the presence of a methyl group at the 23rd position. This structural feature enhances its solubility in organic solvents and its ability to interact with biological molecules, making it particularly useful in drug delivery and membrane studies .

Properties

CAS No.

66172-86-9

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3

InChI Key

PUJVHDGLFNDWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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